2-(1,2-Dithiolan-3-YL)acetic acid
Overview
Description
2-(1,2-Dithiolan-3-YL)acetic acid is an organic compound with the molecular formula C5H8O2S2 It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient synthetic route for 2-(1,2-Dithiolan-3-YL)acetic acid involves the use of Meldrum’s acid, acrolein, and thioacetic acid. The process begins with the formation of isopropyldene 2,4-bis(acetylthio)butane-1,1-dicarboxylate in a three-component, single-container reaction. This intermediate can then be methanolized to the corresponding dimethyl ester, followed by hydrolysis and oxidation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dithiolan-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,2-Dithiolan-3-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their anti-inflammatory and antioxidant activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-Dithiolan-3-YL)acetic acid involves its interaction with molecular targets such as enzymes or receptors. For example, as a ROCK2 inhibitor, it interacts with the hinge region of the enzyme, thereby inhibiting its activity and reducing inflammation . The dithiolane ring plays a crucial role in this interaction, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane-3-acetic acid: Similar structure but different functional groups.
Thiazoles: Contain sulfur and nitrogen atoms in a five-membered ring, exhibiting diverse biological activities.
Uniqueness
2-(1,2-Dithiolan-3-YL)acetic acid is unique due to its dithiolane ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as a ROCK2 inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(dithiolan-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c6-5(7)3-4-1-2-8-9-4/h4H,1-3H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSFYPPTZQNPQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446345 | |
Record name | 2-(1,2-DITHIOLAN-3-YL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36305-11-0 | |
Record name | 2-(1,2-DITHIOLAN-3-YL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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